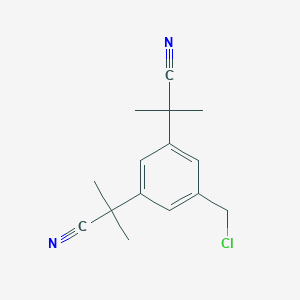

Anastrozole EP Impurity I

Description

Evolution and Significance of Impurity Profiling in Pharmaceutical Sciences

The field of pharmaceutical sciences has seen a significant evolution in the approach to impurities. Initially, the focus was primarily on the purity of the active pharmaceutical ingredient (API). However, with advancements in analytical techniques, there is an increasing emphasis on identifying, quantifying, and controlling individual impurities. biomedres.usnih.gov This shift is driven by the understanding that even trace amounts of certain impurities can pose risks to patient safety, potentially being toxic, mutagenic, or carcinogenic. biomedres.us

Modern impurity profiling involves a systematic process to detect, identify, characterize, and quantify impurities that may arise during the synthesis, formulation, or storage of a drug product. biomedres.usajprd.com This comprehensive analysis is essential for ensuring that pharmaceuticals meet the high standards of quality and safety demanded by regulatory authorities worldwide. biomedres.usresearchgate.net

Overview of Anastrozole as an Active Pharmaceutical Ingredient in Synthetic Processes

Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of specific types of breast cancer in postmenopausal women. daicelpharmastandards.comnih.govcymitquimica.com Its mechanism of action involves blocking the aromatase enzyme, which is responsible for the synthesis of estrogens. daicelpharmastandards.comnih.gov The chemical name for Anastrozole is α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile. daicelpharmastandards.com

The synthesis of Anastrozole is a multi-step process that can give rise to various impurities. daicelpharmastandards.comconicet.gov.arvjs.ac.vn These impurities can originate from starting materials, by-products of side reactions, intermediates, or degradation of the final compound. daicelpharmastandards.comuspnf.comich.org One such process-related impurity is Anastrozole EP Impurity I.

Categorization and Regulatory Imperatives for Pharmaceutical Impurities

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceutical products. clearsynth.comsymeres.comeuropa.eu These guidelines categorize impurities and set thresholds for their identification, qualification, and reporting. gmpinsiders.comslideshare.netyoutube.com

Impurities are generally classified into three main categories: organic impurities, inorganic impurities, and residual solvents. uspnf.comich.orgfda.gov

Process-related impurities are substances that are formed during the manufacturing process of the drug substance. synthinkchemicals.com They can include unreacted starting materials, intermediates, by-products from side reactions, reagents, ligands, and catalysts. uspnf.comich.orgfda.gov this compound falls into this category, arising from specific steps in the synthesis of Anastrozole.

Degradation products are impurities that result from the chemical breakdown of the drug substance over time. synthinkchemicals.com This degradation can be triggered by factors such as light, heat, moisture, or interaction with excipients in the drug product. synthinkchemicals.comeuropa.eu Studies on Anastrozole have identified degradation products that form under stress conditions like basic hydrolysis and oxidation. nih.govresearchgate.net

Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide official standards for drug substances and products, including limits for specific impurities. nih.govcymitquimica.comcbg-meb.nlgeneesmiddeleninformatiebank.nl The ICH has developed several key guidelines, including Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which are instrumental in ensuring the quality and safety of pharmaceuticals. ich.orggmpinsiders.comeuropa.eueuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. youtube.com

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNGPKBBTHINTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598265 | |

| Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120511-91-3 | |

| Record name | 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(Chloromethyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-(CHLOROMETHYL)-5-(2-CYANOPROPAN-2-YL)PHENYL)-2-METHYLPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6KB3ICZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization of Anastrozole Ep Impurity I

Isolation Methodologies for Anastrozole EP Impurity I

The isolation of this compound is a critical step for its characterization and for use as a reference standard in quality control processes.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) Techniques

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the primary technique employed for the isolation of this compound. iaea.orgscielo.brresearchgate.net A common method involves a simple isocratic reverse-phase system. iaea.orgscielo.brresearchgate.net In a typical separation, Anastrozole elutes at approximately 7.6 minutes, while Impurity I has a retention time of about 5.4 minutes. scielo.brresearchgate.net The fraction containing Impurity I is collected, and the solvent is subsequently evaporated to obtain the isolated compound. scielo.brresearchgate.net The purity of the isolated impurity is then confirmed using analytical HPLC, with purities of around 99.1% being achievable. scielo.brresearchgate.net

| Parameter | Specification |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5-Micron) scielo.brscielo.br |

| Mobile Phase | 2 mmol L-1 ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (50:50, v/v) scielo.brscielo.br |

| Flow Rate | 1.0 mL min-1 scielo.brscielo.br |

| Detection | 210 nm scielo.brscielo.br |

| Retention Time | ~5.4 min scielo.brresearchgate.net |

This interactive table summarizes the typical preparative HPLC conditions for the isolation of this compound.

Alternative Isolation Strategies for Process-Related Impurities

While Prep-HPLC is highly effective, other strategies can be employed for the isolation of process-related impurities in pharmaceuticals. These can include:

Flash Column Chromatography: This technique can be used for initial purification or for isolating less polar impurities. google.com

Supercritical Fluid Chromatography (SFC): SFC can offer advantages in terms of speed and cleaner isolation for certain impurities. pharmtech.com

Enrichment Strategies: Prior to chromatographic isolation, a sample can be enriched with the target impurity through techniques like extraction or crystallization from the mother liquor to improve the efficiency of the isolation process. neopharmlabs.com

Spectroscopic Elucidation of this compound Structure

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Mass Spectrometry (LC-MS/MS and GC-MS) Applications in Structural Assignment

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this impurity. iaea.orgscielo.brresearchgate.net

| Technique | Ionization Mode | Molecular Ion (m/z) | Key Observation |

| LC-MS/MS | Positive Ionization | 294 (M+1) | Fragmentation pattern similar to Anastrozole scielo.brresearchgate.netscielo.br |

This interactive table presents the key mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural evidence for this compound. The key differentiating feature observed in the ¹H NMR spectrum of Impurity I compared to Anastrozole is the signal for the protons on the triazole ring. In Anastrozole, these protons are chemically non-equivalent and thus show two separate signals. scielo.brresearchgate.net However, in Impurity I, a single signal is observed for the two protons on the triazole ring, indicating their chemical equivalence. scielo.br This difference, along with the complete analysis of the ¹H and ¹³C NMR spectra, confirms the structure as 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile). scielo.brresearchgate.net

| Nucleus | Anastrozole | This compound |

| ¹H (Triazole Protons) | Two separate signals scielo.brresearchgate.net | A single signal scielo.br |

This interactive table highlights the key differentiating NMR spectral feature between Anastrozole and its Impurity I.

Complementary Spectroscopic Techniques in Impurity Elucidation

While LC-MS/MS and NMR are the primary tools, other spectroscopic techniques can provide complementary information. Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. Ultraviolet (UV) spectroscopy is utilized for detection in HPLC and can provide some structural information based on the absorption maxima. scielo.brscielo.br

Proposed Chemical Structure and Molecular Formula of this compound

Based on comprehensive spectroscopic analysis, the proposed chemical structure for this compound is 2,2'-[5-(chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile). synzeal.com This structure is a derivative of the Anastrozole synthetic intermediate, 3,5-bis(2-cyanoisopropyl)toluene, where a chloromethyl group is present on the central benzene (B151609) ring.

The molecular formula for this compound is C₁₅H₁₇ClN₂. pharmaffiliates.com This formula is consistent with the data obtained from mass spectrometry, which indicates a molecular weight of approximately 260.76 g/mol . pharmaffiliates.com The presence of the chlorine atom is a key distinguishing feature of this impurity. The structural details are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,2'-[5-(chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) |

| Synonyms | 2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile |

| CAS Number | 120511-91-3 |

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇ClN₂ |

| Molecular Weight | 260.76 g/mol |

Elucidation of Anastrozole Ep Impurity I Formation Pathways

Synthesis-Related Formation Mechanisms of Anastrozole EP Impurity I

The synthesis of Anastrozole typically involves the creation of a key intermediate, 2,2'-[5-(bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile), which is structurally very similar to this compound. The formation of the impurity can be traced back to the halogenation step in the synthesis of this intermediate.

Intermediate By-products

The direct precursor to the final Anastrozole molecule is typically a halogenated intermediate. The intended intermediate is the brominated compound, 2,2'-[5-(bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile). However, under certain conditions, the corresponding chlorinated analog, this compound, can be formed as a by-product. This occurs when a source of chlorine is present during the benzylic halogenation step.

Side Reactions During Synthesis

The key reaction leading to the formation of the halogenated intermediate is the Wohl-Ziegler bromination of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile). This reaction is a radical substitution that utilizes N-bromosuccinimide (NBS) as the brominating agent, typically in the presence of a radical initiator.

If the brominating agent, NBS, contains N-chlorosuccinimide (NCS) as an impurity, a competing radical chlorination reaction can occur. This side reaction leads to the formation of this compound alongside the desired brominated intermediate. The presence of NCS in NBS is a known issue, and even small amounts can lead to the generation of this chlorinated impurity. ejbps.com

Table 1: Key Reagents in the Halogenation Step of Anastrozole Intermediate Synthesis

| Reagent/Intermediate | Role in Synthesis | Potential Contribution to Impurity Formation |

| 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | Starting material for halogenation | Not a direct contributor to the chloro impurity. |

| N-Bromosuccinimide (NBS) | Brominating agent | Can contain N-Chlorosuccinimide (NCS) as an impurity. ejbps.com |

| N-Chlorosuccinimide (NCS) | Impurity in NBS | Acts as a chlorinating agent, leading to the formation of this compound. ejbps.com |

| Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Initiates the radical halogenation | Facilitates both the desired bromination and the side reaction of chlorination. |

Raw Material Impurities Contributing to this compound

The primary source of this compound is the presence of chlorinated impurities in the raw materials used during synthesis. Specifically, the purity of the halogenating agent is of paramount importance.

Table 2: Impact of Raw Material Impurities on the Formation of this compound

| Raw Material | Potential Impurity | Mechanism of Impurity I Formation |

| N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) ejbps.com | The NCS impurity participates in a parallel radical chlorination reaction, substituting the benzylic hydrogen with a chlorine atom instead of a bromine atom. |

| Solvents (historically Carbon Tetrachloride) | Chlorinated solvent impurities | While less common in modern manufacturing, residual chlorinated solvents or impurities within them could potentially act as a source of chlorine radicals under the reaction conditions. |

Degradation Pathways Leading to this compound Formation

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as exposure to oxidation and light. These studies on Anastrozole have been performed to identify potential degradation products.

Oxidative Degradation

Studies on the forced degradation of Anastrozole under oxidative conditions, typically using hydrogen peroxide, have been reported. The primary degradation products identified in these studies are the monoacid and diacid derivatives of Anastrozole, which result from the hydrolysis of one or both of the nitrile functional groups. nih.gov There is no scientific literature to suggest that this compound is formed as a result of the oxidative degradation of Anastrozole. nih.govnih.gov

Photolytic Degradation

Photostability studies, where Anastrozole is exposed to light, have also been conducted. Similar to oxidative degradation, the main degradation products observed are related to the hydrolysis of the nitrile groups. nih.gov There is no evidence to indicate that photolytic degradation of Anastrozole leads to the formation of the chlorinated this compound. nih.govnih.govcnr.it

Table 3: Summary of Anastrozole Degradation Studies

| Stress Condition | Major Degradation Products Identified | Formation of this compound Observed |

| Oxidative (e.g., H₂O₂) | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid (Monoacid) and 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) (Diacid) nih.gov | No |

| Photolytic | Primarily hydrolysis products of the nitrile groups. nih.gov | No |

Hydrolytic Degradation

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance. In the case of Anastrozole, multiple studies have been conducted under the conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, which include acidic, neutral, and alkaline hydrolysis.

Research findings consistently demonstrate that Anastrozole is stable under acidic and neutral hydrolytic conditions. ijprajournal.com While degradation has been observed under strong basic (alkaline) conditions, the resulting degradants are typically products of nitrile group hydrolysis, such as the corresponding monoacid or diacid compounds. nih.gov Studies have not identified this compound as a product of hydrolytic degradation. The chemical structure of Anastrozole, which features a stable carbon-nitrogen bond linking the benzyl (B1604629) group to the triazole ring, does not lend itself to cleavage and subsequent replacement with a chlorine atom under hydrolytic stress. Therefore, hydrolytic degradation of the Anastrozole molecule is not a formation pathway for this compound.

Thermal Stress-Induced Formation

The stability of Anastrozole has also been evaluated under thermal stress conditions. In these studies, the drug substance is exposed to high temperatures to determine its susceptibility to heat-induced degradation. The consensus from various forced degradation studies is that Anastrozole is fully stable under thermal stress conditions. ijprajournal.com No significant degradation is typically observed, and consequently, this compound is not generated through this pathway. Its formation is not associated with the thermal decomposition of the final Anastrozole drug substance.

Influence of Manufacturing Process Parameters on this compound Generation

The primary pathway for the formation of this compound is as a process-related impurity during the synthesis of Anastrozole. daicelpharmastandards.comsynthinkchemicals.com Specifically, it is a key intermediate raw material or a starting material that may persist in the final product if the reaction is not driven to completion.

A common synthetic route for Anastrozole involves the nucleophilic substitution reaction between a halogenated benzyl derivative and 1,2,4-triazole (B32235). In this context, 2,2′-[5-(Chloromethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) (this compound) serves as the electrophilic substrate that reacts with the triazole nucleophile.

The level of residual this compound in the final API is directly influenced by several critical manufacturing process parameters:

Stoichiometry of Reactants: The molar ratio of 1,2,4-triazole to the chloromethyl intermediate is a crucial parameter. An insufficient amount of the triazole can lead to incomplete conversion of the starting material, resulting in higher levels of residual Impurity I. Conversely, using a suitable excess of the triazole can help drive the reaction to completion.

Reaction Temperature and Time: The kinetics of the substitution reaction are dependent on both temperature and duration. Inadequate temperature or a shortened reaction time may result in a sluggish or incomplete reaction, leaving a significant amount of the chloromethyl intermediate unreacted. Process optimization studies are necessary to define the ideal temperature and time profile.

Base and Solvent System: The choice of base and solvent is critical for facilitating the reaction. The base is required to deprotonate the 1,2,4-triazole, generating the active nucleophile. The solvent must be capable of dissolving the reactants and facilitating the substitution reaction. An inefficient base or an inappropriate solvent system can hinder the reaction rate and extent of conversion.

Purification Processes: The effectiveness of downstream purification steps, such as crystallization, washing, or chromatography, is paramount in removing any unreacted this compound. The solubility profile of the impurity versus the final Anastrozole product in the chosen crystallization solvent system will dictate the efficiency of its removal.

The following data tables illustrate the hypothetical impact of key process parameters on the final concentration of this compound.

Table 1: Effect of Reactant Molar Ratio on Residual Impurity I This table presents illustrative data on how the molar ratio of 1,2,4-Triazole to the chloromethyl intermediate can affect the final impurity level.

| Molar Ratio (Triazole : Intermediate) | Hypothetical Residual Impurity I (%) |

|---|---|

| 1.0 : 1.0 | 1.50 |

| 1.1 : 1.0 | 0.45 |

| 1.2 : 1.0 | 0.10 |

| 1.5 : 1.0 | <0.05 |

Table 2: Influence of Reaction Time and Temperature on Residual Impurity I This table provides a hypothetical scenario showing the combined effect of reaction time and temperature on the conversion of the intermediate, assuming a fixed reactant ratio.

| Temperature (°C) | Reaction Time (hours) | Hypothetical Residual Impurity I (%) |

|---|---|---|

| 60 | 4 | 0.88 |

| 60 | 8 | 0.32 |

| 80 | 4 | 0.15 |

| 80 | 8 | <0.05 |

Control of this compound is therefore achieved not by managing degradation, but by robustly controlling the synthetic process and implementing effective purification strategies to ensure its removal from the final drug substance. daicelpharmastandards.com

Advanced Analytical Method Development for Anastrozole Ep Impurity I

Chromatographic Separation of Anastrozole EP Impurity I from Related Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analytical workflow for impurity profiling of pharmaceuticals. The successful separation of this compound from the parent API and other related substances hinges on the meticulous optimization of various chromatographic parameters.

High-Performance Liquid Chromatography (HPLC) Method Optimization

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of Anastrozole and its impurities due to its versatility and efficiency in separating compounds with varying polarities.

The choice of the stationary phase is a pivotal factor in achieving the desired separation. For Anastrozole and its impurities, C18 and C8 columns are commonly employed. ajphr.com An Inertsil ODS-3V (250 x 4.6 mm, 5 µm) column has been demonstrated to be effective in resolving Anastrozole from its process-related impurities, including Impurity I. scielo.br Another successful separation was achieved using a Hichrom RPB, (250 × 4.6) mm, 5 µm column. The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics. C18 columns, with their longer alkyl chains, generally provide greater retention for non-polar compounds, while C8 columns offer shorter retention times and can be advantageous for faster analyses.

The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is tailored to achieve optimal separation. A common mobile phase for Anastrozole impurity analysis consists of a buffer, such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate, and an organic solvent, typically acetonitrile (B52724) or methanol. scielo.br

An isocratic elution , where the mobile phase composition remains constant throughout the run, has been successfully applied for the separation of this compound. One such method utilizes a mobile phase of 2 mmol L-1 ammonium acetate and acetonitrile in a 50:50 (v/v) ratio. scielo.br This approach is often preferred for its simplicity and reproducibility.

Conversely, a gradient elution , where the proportion of the organic solvent is increased during the analysis, can be beneficial for separating complex mixtures of impurities with a wide range of polarities. A gradient method for Anastrozole impurity profiling has been developed using a mixture of 0.01M Potassium di-hydrogen orthophosphate (pH 2.5) as mobile phase A and a 70:30 (v/v) mixture of methanol and acetonitrile as mobile phase B.

| Parameter | Isocratic Method | Gradient Method |

|---|---|---|

| Stationary Phase | Inertsil ODS-3V (C18), 250 x 4.6 mm, 5 µm | Hichrom RPB, (250 × 4.6) mm, 5 µm |

| Mobile Phase A | 2 mmol L-1 Ammonium Acetate | 0.01M Potassium di-hydrogen orthophosphate, pH 2.5 |

| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (70:30 v/v) |

| Elution Mode | Isocratic (50:50 v/v) | Gradient |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection Wavelength | 210 nm | 215 nm |

The selection of an appropriate detection wavelength is crucial for achieving the sensitivity required for impurity quantification. For Anastrozole and its related compounds, UV detection is commonly performed in the range of 210 nm to 215 nm. scielo.br The maximum absorbance for Anastrozole has been observed at 215 nm, making this a suitable wavelength for the simultaneous detection of the API and its impurities. In some methods, a wavelength of 210 nm has been employed to monitor the column eluent effectively. scielo.br

The performance of an HPLC method is evaluated by several parameters, including retention time, resolution, and peak symmetry. In an optimized isocratic method, this compound has been observed to elute at a retention time of approximately 4.5 to 5.4 minutes, while Anastrozole elutes later at around 6.5 to 7.6 minutes. scielo.br This separation in retention times ensures that the two peaks are well-resolved, allowing for accurate quantification. The resolution between two peaks should ideally be greater than 1.5 to be considered a good separation.

| Compound | Retention Time (min) in Isocratic Method scielo.br |

|---|---|

| This compound | ~4.5 - 5.4 |

| Anastrozole | ~6.5 - 7.6 |

Gas Chromatography (GC) Approaches for this compound Analysis

While HPLC is the more common technique, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), offers a powerful alternative for the analysis of volatile and semi-volatile impurities. The analysis of Anastrozole and its impurities by GC has been reported, indicating its feasibility for this application. scielo.br

For the analysis of nitrile- and triazole-containing compounds like this compound, a non-polar or medium-polarity capillary column is typically selected. The oven temperature program is a critical parameter to optimize for achieving the desired separation. A typical program might involve an initial oven temperature of around 100°C, held for a few minutes, followed by a temperature ramp up to 300°C. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For structural confirmation and identification, a mass spectrometer is the detector of choice. The successful application of GC-MS for the characterization of Anastrozole impurities has been demonstrated. scielo.br

Other Chromatographic Techniques (e.g., Ultra-Performance Liquid Chromatography, Thin Layer Chromatography)

Beyond standard High-Performance Liquid Chromatography (HPLC), other chromatographic techniques offer distinct advantages for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, leading to substantial improvements in resolution, sensitivity, and speed of analysis. For the separation of this compound from the Anastrozole API and other related substances, a UPLC method would offer shorter run times, typically under 5 minutes, compared to the 15-40 minutes often required for HPLC methods. scielo.br The enhanced resolution allows for better separation of closely eluting peaks, which is critical for accurate quantification of impurities present at low levels.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography, particularly its high-performance version (HPTLC), serves as a valuable tool for the qualitative and semi-quantitative analysis of this compound. It is a cost-effective and rapid screening method. For analysis, a sample solution is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For Anastrozole and its impurities, a typical mobile phase might consist of a non-polar solvent like chloroform mixed with a polar modifier such as methanol. wisdomlib.org Detection is commonly achieved by observing the plate under UV light at 254 nm.

Hyphenated Techniques for Definitive Identification and Quantification of this compound

For unambiguous identification and precise quantification of impurities, hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable.

LC-MS/MS is a powerful and highly sensitive technique for the definitive identification and quantification of pharmaceutical impurities. A validated LC-MS/MS method can separate this compound from the API and other impurities, while the mass spectrometer provides molecular weight and structural information.

In a typical application, a reversed-phase HPLC or UPLC system is used for chromatographic separation. nih.gov The eluent is then introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer would detect the protonated molecular ion [M+H]⁺ for this compound (C₁₅H₁₇ClN₂, molecular weight 260.76). Further fragmentation of this parent ion in the collision cell (tandem mass spectrometry or MS/MS) yields specific product ions. This fragmentation pattern serves as a structural fingerprint, allowing for unequivocal identification even at trace levels. researchgate.net For instance, a plausible fragmentation pathway for this impurity would involve the loss of the chloromethyl group or cleavage of the propanenitrile side chains.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly suitable for thermally stable and volatile compounds like this compound. The sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, which is typically operated using Electron Ionization (EI).

EI causes fragmentation of the molecule, producing a unique and reproducible mass spectrum that allows for confident identification by comparison with spectral libraries or by interpretation of the fragmentation pattern. scielo.br For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of chlorine, methyl, and cyano groups, providing definitive structural evidence. researchgate.net

While MS techniques provide molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for absolute structure elucidation. The integration of LC with NMR (LC-NMR) allows for the definitive characterization of unknown impurities.

In practice, this is often performed in an "offline" manner for trace impurities. First, a preparative HPLC method is developed to isolate a sufficient quantity (typically sub-milligram) of this compound. scielo.br Fractions corresponding to the impurity peak are collected, the solvent is evaporated, and the purified impurity is redissolved in a suitable deuterated solvent for NMR analysis. researchgate.net High-resolution ¹H NMR and ¹³C NMR spectra, along with two-dimensional NMR experiments (like COSY, HSQC), would provide unambiguous evidence of the molecular structure of 2,2′-[5-(Chloromethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile), confirming the connectivity of all atoms in the molecule. researchgate.net

Compound Reference Table

Method Validation and Quality Assurance for Anastrozole Ep Impurity I Analysis

Specificity and Selectivity Evaluation for Anastrozole EP Impurity I Analysis

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. scielo.br For the analysis of this compound, the primary technique is typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net

The evaluation of specificity involves demonstrating that the analytical signal for this compound is not affected by other related substances or the active pharmaceutical ingredient (API), Anastrozole. This is achieved by separating this compound from Anastrozole and other known impurities. scielo.br In a typical HPLC method, this compound elutes at a different retention time than Anastrozole and other process-related impurities. scielo.br

To confirm the method's specificity, a solution containing Anastrozole and all its potential impurities is analyzed. The resulting chromatogram must show baseline resolution between the peak corresponding to this compound and any adjacent peaks. A resolution of greater than 1.5 is generally considered acceptable. scielo.br Furthermore, peak purity analysis using a photodiode array (PDA) detector is often employed. nih.govresearchgate.net This test compares the UV-Vis spectra across the entire peak of this compound. A pure peak will exhibit a consistent spectrum, confirming that no other substance is co-eluting.

Linearity and Calibration Range Determination for this compound Quantification

Linearity demonstrates that the results obtained from an analytical method are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu For quantifying this compound, a series of solutions with known concentrations of the impurity are prepared and analyzed.

The calibration curve is constructed by plotting the analytical response (e.g., peak area from an HPLC chromatogram) against the concentration of this compound. The range is typically established from the Limit of Quantitation (LOQ) to 120% or 150% of the specified limit for the impurity. scielo.brresearchgate.net The data is then subjected to statistical analysis, usually by a least-squares regression method. derpharmachemica.com A high correlation coefficient (R²) value, typically ≥ 0.999, is required to demonstrate a strong linear relationship. researchgate.netijprajournal.com

| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area* |

|---|---|---|

| LOQ | 0.06 | 1520 |

| 50 | 0.30 | 7550 |

| 80 | 0.48 | 12080 |

| 100 | 0.60 | 15100 |

| 120 | 0.72 | 18120 |

| 150 | 0.90 | 22650 |

| Correlation Coefficient (R²) | 0.9998 |

Detection and Quantitation Limits (LOD and LOQ) for this compound

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. derpharmachemica.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy. derpharmachemica.com These parameters are crucial for demonstrating the sensitivity of a method for quantifying trace impurities like this compound.

LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. derpharmachemica.com For impurities related to Anastrozole, LOQ values are often in the range of 0.03 to 0.06 µg/mL. nih.govresearchgate.net

| Parameter | Concentration (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.02 |

| Limit of Quantitation (LOQ) | 0.06 |

Precision Assessment (Repeatability and Intermediate Precision) of this compound Methods

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wisdomlib.org It is assessed at two levels: repeatability and intermediate precision.

Repeatability (intra-assay precision) is determined by analyzing a minimum of six replicate samples of a homogeneous mixture containing this compound at a specified concentration (e.g., 100% of the specification limit). These analyses are performed by the same analyst on the same day with the same equipment.

Intermediate precision assesses the variations within a laboratory, such as different days, different analysts, or different equipment. researchgate.net For this, the analysis is repeated on a different day by a different analyst.

The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. For impurity analysis, a %RSD of less than 10% at the LOQ level and less than 5% at higher concentrations is generally acceptable. researchgate.net

| Precision Level | Parameter | Result (%RSD)* |

|---|---|---|

| Repeatability (n=6) | Peak Area | 1.2% |

| Calculated Amount | 1.3% | |

| Intermediate Precision (n=6, different day/analyst) | Peak Area | 1.5% |

| Calculated Amount | 1.6% |

Accuracy and Recovery Studies for this compound Analysis

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net For impurity quantification, accuracy is typically determined by performing recovery studies. This involves adding a known amount of this compound standard into a sample matrix (spiking).

The analysis is performed on at least three different concentration levels, covering the specified range (e.g., LOQ, 100%, and 150% of the impurity limit). researchgate.net The percentage recovery is calculated by comparing the amount of impurity found by the analytical method to the known amount that was added. Acceptance criteria for recovery are typically between 80% and 120% for impurities. researchgate.net

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL)* | % Recovery |

|---|---|---|---|

| LOQ | 0.06 | 0.058 | 96.7% |

| 100% | 0.60 | 0.608 | 101.3% |

| 150% | 0.90 | 0.895 | 99.4% |

Robustness and System Suitability Testing in this compound Analytical Methods

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For an HPLC method for this compound, typical variations include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min). ijprajournal.com

pH of the mobile phase buffer. europa.eu

Column temperature.

Mobile phase composition (e.g., percentage of organic solvent). derpharmachemica.com

The effect of these variations on analytical results, such as the retention time and resolution of this compound, is evaluated. The method is considered robust if the results remain within the acceptance criteria of the system suitability test. derpharmachemica.com

System Suitability Testing (SST) is an integral part of the analytical method and is performed before and during the analysis of samples. indexcopernicus.com It ensures that the chromatographic system is performing adequately. Key SST parameters for the analysis of this compound include resolution, tailing factor, and precision of replicate injections.

| Parameter | Acceptance Criteria |

|---|---|

| Resolution (between Impurity I and nearest peak) | NLT 1.5 waters.com |

| Tailing Factor (for Impurity I peak) | NMT 2.0 researchgate.net |

| Theoretical Plates | NLT 2000 researchgate.net |

| %RSD of Peak Area (for replicate injections) | NMT 5.0% waters.com |

Development of Stability-Indicating Analytical Methods for Anastrozole Impurity Profiling

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time. researchgate.net Such methods must be able to separate and quantify the active ingredient from its impurities and any degradation products that may form under various stress conditions. nih.gov

To develop a SIAM for Anastrozole, the bulk drug is subjected to forced degradation studies as prescribed by ICH guidelines. nih.govresearchgate.net These stress conditions include:

Acid and base hydrolysis

Oxidation (e.g., with hydrogen peroxide)

Thermal stress

Photolysis (exposure to light)

The stressed samples are then analyzed using the proposed method. The method is considered stability-indicating if it can resolve the peak of this compound from any degradation products formed, as well as from the API and other known impurities. nih.gov Peak purity analysis is essential to confirm that the peaks of both the impurity and the API are homogeneous and free from co-eluting degradants. nih.govresearchgate.net This ensures that the method can accurately measure the level of this compound in samples that may have degraded during storage.

Regulatory Compliance and Pharmacopoeial Considerations for Anastrozole Ep Impurity I

International Conference on Harmonisation (ICH) Guidelines on Impurities in New Drug Substances and Products

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. The primary documents governing this are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. europa.eu These guidelines establish a framework for the reporting, identification, and qualification of impurities.

Key tenets of the ICH Q3A/B guidelines include:

Classification of Impurities: Impurities are categorized as organic, inorganic, or residual solvents. Anastrozole EP Impurity I falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance. edqm.eu

Reporting, Identification, and Qualification Thresholds: ICH sets thresholds based on the maximum daily dose of the drug. These thresholds determine the level at which an impurity must be reported, structurally identified, and qualified in terms of its biological safety. edqm.eusynthinkchemicals.com

The following table outlines the standard ICH Q3A thresholds for impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) Guideline europa.eu

For Anastrozole, the identification threshold is a crucial parameter. Any impurity present above this level must be structurally characterized. edqm.eueuropa.eu The qualification threshold dictates the concentration at which an impurity's safety must be established through appropriate studies. edqm.eusynthinkchemicals.com

Pharmacopoeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia) Specific to Anastrozole and its Impurities

Pharmacopoeias provide official standards for medicinal products and their ingredients. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have monographs for Anastrozole that outline the requirements for its quality, including limits for impurities.

European Pharmacopoeia (EP): The EP monograph for Anastrozole lists several specified impurities, including Impurity I, which is chemically identified as 2,2′-[5-(Chloromethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile). axios-research.comscielo.br While Impurity I is a specified impurity, the EP monograph does not assign a specific individual limit to it. Instead, it is controlled under the general acceptance criterion for "unspecified impurities." edqm.eu The general limit for any single unspecified impurity in the EP is typically not more than 0.10%. edqm.eugmp-compliance.org This is in line with the ICH identification threshold for drugs with a maximum daily dose of up to 2 g/day .

The table below summarizes the key information for this compound.

| Parameter | Information |

| Chemical Name | 2,2′-[5-(Chloromethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) |

| CAS Number | 120511-91-3 |

| Molecular Formula | C15H17ClN2 |

| EP Status | Specified Impurity |

| EP Limit | Controlled under the general acceptance criterion for unspecified impurities (typically ≤ 0.10%) |

Source: European Pharmacopoeia, SynZeal, Chemicea Pharmaceuticals axios-research.comscielo.br

Strategies for Control and Limitation of this compound Levels in Active Pharmaceutical Ingredients

The control of this compound is a critical aspect of the API manufacturing process. A robust control strategy involves a multi-faceted approach, from understanding the synthetic route to implementing effective purification methods.

Understanding the Formation Pathway: this compound, being a chloromethyl derivative, is likely formed as a byproduct during a step in the synthesis that involves chlorination or the use of chlorinated reagents. The specific precursor and reaction conditions that lead to its formation must be well understood to devise effective control measures.

Key Control Strategies Include:

Optimization of the Synthetic Route: Modifying the synthetic pathway to avoid the use of reagents or conditions that favor the formation of the chloromethyl impurity is a primary strategy. This could involve exploring alternative synthetic steps or using different catalysts.

Control of Starting Materials and Reagents: The purity of starting materials and reagents is crucial. Any impurities in these materials could potentially react to form Impurity I. Therefore, stringent specifications for all raw materials are necessary.

Process Parameter Control: Tightly controlling reaction parameters such as temperature, reaction time, pH, and the stoichiometry of reactants can minimize the formation of byproducts, including Impurity I.

In-Process Controls: Implementing in-process analytical testing at critical stages of the manufacturing process allows for the monitoring of impurity levels. If Impurity I is detected above a certain threshold, appropriate action can be taken before proceeding to the next step.

Purification Techniques: Effective purification of the crude API is essential to remove any formed impurities. Common techniques include:

Crystallization: This is a powerful technique for removing impurities. The selection of an appropriate solvent system is critical to ensure that Anastrozole crystallizes out, leaving Impurity I and other impurities in the mother liquor.

Chromatography: In some cases, preparative chromatography may be used to separate impurities that are difficult to remove by crystallization. scielo.brresearchgate.net

Role of Reference Standards for this compound in Pharmaceutical Quality Control

Certified reference standards of this compound are indispensable tools in pharmaceutical quality control. synthinkchemicals.comsynzeal.com They play a pivotal role in ensuring the accuracy and reliability of analytical methods used to monitor the purity of Anastrozole.

Primary Applications of this compound Reference Standards:

Analytical Method Validation: Reference standards are essential for validating the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which is commonly used for impurity profiling. This includes demonstrating the method's specificity, linearity, accuracy, precision, and limit of detection/quantitation for Impurity I.

Peak Identification: In chromatographic analysis, the retention time of a peak in the sample chromatogram is compared with that of the reference standard to confirm the identity of Impurity I.

Quantification of Impurities: A reference standard of known purity and concentration is used to prepare calibration standards. These standards are then used to accurately quantify the amount of Impurity I present in a batch of Anastrozole API.

System Suitability Testing: Before performing any analysis, a system suitability test is conducted using the reference standard to ensure that the analytical system is performing correctly and is capable of providing accurate and precise results.

The availability of well-characterized reference standards for this compound is crucial for pharmaceutical manufacturers to meet the stringent regulatory requirements and to ensure the quality and safety of their products. synthinkchemicals.comaxios-research.com

Future Perspectives in Anastrozole Ep Impurity I Research

Emerging Analytical Technologies for Enhanced Impurity Profiling

The accurate detection and quantification of pharmaceutical impurities are fundamental to ensuring drug quality. ijpsonline.com For Anastrozole EP Impurity I, the future of its profiling lies in the adoption of more sophisticated and sensitive analytical technologies that offer significant improvements over traditional methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) are widely used, emerging methods promise greater resolution, speed, and specificity. derpharmachemica.comdaicelpharmastandards.com

Outstanding advances have been observed in analytical instrumentation for the impurity profiling of pharmaceuticals. biomedres.usbiomedres.us The hyphenation of chromatographic and spectrometric methods is the most common approach for this purpose. biomedres.usbiomedres.us

Key Emerging Technologies:

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS): UPLC systems utilize smaller particle-sized columns, which operate at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and reduced solvent consumption. biomedres.us When coupled with advanced MS detectors like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, UPLC-MS provides high-resolution mass data, enabling more confident identification and structural elucidation of trace-level impurities like this compound. biomedres.usbiomedres.us

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a powerful separation technique for pharmaceutical analysis. apacsci.com It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and reduces the use of organic solvents. ijirt.org This technique is particularly advantageous for separating chiral compounds and complex mixtures, offering a greener alternative to normal-phase HPLC. apacsci.comijirt.org

Hyphenated Spectroscopic Techniques: The combination of separation techniques with powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides direct structural information about an impurity without the need for its isolation, a process that can be time-consuming. nih.gov Techniques like LC-NMR-MS offer a comprehensive analytical toolkit for unambiguous structure elucidation. ajptr.com

Automation and Miniaturization: The trend towards automated and miniaturized analytical systems enhances efficiency by reducing sample volume, reagent consumption, and waste generation. greenpharmacy.info Robotic-assisted chromatography and automated liquid-handling systems improve precision and reduce manual intervention, which is crucial in a quality control environment. greenpharmacy.info

Table 1: Comparison of Conventional and Emerging Analytical Technologies for Impurity Profiling

| Technology | Key Advantages for Impurity Profiling | Relevance to this compound |

|---|---|---|

| HPLC-UV | Robust, widely available, well-established for quantification. ijpsonline.com | Standard method for routine quality control, but may lack sensitivity for trace analysis. derpharmachemica.com |

| UPLC-MS/MS | Higher throughput, superior resolution, high sensitivity and selectivity, reduced solvent use. biomedres.us | Enables rapid and accurate quantification of trace levels, facilitating better process control and stability monitoring. biomedres.usbiomedres.us |

| SFC | Fast separations, reduced organic solvent consumption (greener), suitable for a wide range of compounds. apacsci.comijirt.org | Offers a sustainable and efficient alternative for method development and routine analysis. apacsci.com |

| LC-NMR-MS | Provides comprehensive structural information without the need for impurity isolation. ajptr.comnih.gov | Crucial for the definitive identification and characterization of unknown degradation products or new process impurities. nih.gov |

Computational Chemistry and Predictive Modeling in Impurity Science and Characterization

The paradigm of drug development is shifting towards a more predictive approach, where potential issues are identified and mitigated early in the process. Computational chemistry and in silico modeling are becoming indispensable tools in this evolution, particularly in the realm of impurity science. preprints.org These tools can forecast the formation of potential degradation products, thereby guiding the development of stable formulations and robust analytical methods. springernature.comnih.gov

The prediction of drug degradation is still in its early stages but holds immense potential. nih.gov By understanding the potential degradation pathways, risk assessment can be performed more effectively. nih.gov

Degradation Pathway Prediction: Software programs like Zeneth® and other in silico tools use knowledge-based systems and reasoning engines to predict the likely degradation products of a drug substance under various stress conditions (e.g., heat, light, humidity, oxidation). springernature.comnih.govacs.org Applying these models to Anastrozole could help predict the formation likelihood of this compound and other related substances, guiding forced degradation study designs.

Quantum Mechanical (QM) Modeling: QM methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties with high accuracy. 3ds.com These calculations can help understand the reactivity of the Anastrozole molecule, identifying the most labile bonds and likely sites for degradation. 3ds.com This approach can provide a mechanistic understanding of how this compound might be formed.

Artificial Intelligence (AI) and Machine Learning (ML): AI- and ML-based models are being developed to predict chemical reactions and identify potential impurities. openreview.net These systems can learn from vast datasets of known chemical reactions to predict by-products in a synthetic route or degradation pathways. preprints.orgopenreview.net An AI-assisted approach could be used to systematically predict and track impurities throughout the multi-step synthesis of Anastrozole. openreview.net

Toxicological Risk Assessment: Computational tools are also used to predict the toxicological potential of impurities. tandfonline.com Models like the Computer-Aided Discovery and REdesign (CADRE) platform can be used to assess endpoints such as mutagenicity, which is a critical part of the impurity qualification process as mandated by guidelines from the International Council for Harmonisation (ICH). chemrxiv.orgacs.org

Table 2: Computational Tools in Impurity Research

| Computational Approach | Primary Function | Application to this compound |

|---|---|---|

| Knowledge-Based Systems (e.g., Zeneth®) | Predicts degradation pathways and products based on a library of known chemical transformations. springernature.comacs.org | To forecast the formation of this compound under specific storage or stress conditions. |

| Quantum Mechanics (e.g., DFT) | Calculates molecular properties and reaction energetics to understand chemical reactivity. 3ds.com | To elucidate the mechanism of formation and relative stability of the impurity. |

| AI/Machine Learning | Predicts reaction outcomes and impurity profiles from reaction inputs. openreview.net | To identify potential for impurity formation during synthesis and to automate data interpretation. openreview.net |

| In Silico Toxicology Models | Predicts potential toxicity (e.g., mutagenicity, carcinogenicity) of chemical structures. tandfonline.comacs.org | To perform a preliminary risk assessment of this compound without extensive biological testing. |

Application of Green Analytical Chemistry Principles in Impurity Analysis of this compound

The pharmaceutical industry is increasingly embracing the principles of Green Analytical Chemistry (GAC) to minimize its environmental impact and create safer laboratory working conditions. ijirt.orgnrigroupindia.com The analysis of impurities, which often involves the use of significant volumes of organic solvents, is a prime area for the application of green chemistry. ekb.eg Adopting GAC not only addresses environmental concerns but can also lead to more efficient and cost-effective analytical methods. labcompare.com

The core principles of GAC focus on reducing or eliminating hazardous substances, minimizing waste and energy consumption, and using renewable resources. nrigroupindia.comresearchgate.net

Strategies for Greening the Analysis of this compound:

Solvent Reduction and Replacement: A primary goal of GAC is to reduce the use of toxic organic solvents like acetonitrile (B52724) and methanol, which are common in HPLC. nih.gov This can be achieved by:

Using greener solvents such as ethanol, which has been successfully used as an alternative in HPLC methods for impurity analysis. nih.gov

Adopting techniques like SFC that use environmentally benign supercritical CO2 as the mobile phase. ijirt.org

Miniaturizing analytical systems (e.g., using shorter columns with smaller internal diameters) to decrease solvent consumption per analysis. greenpharmacy.info

Energy Efficiency: The energy consumption of analytical instruments is another focus of GAC. ijirt.org Modern instruments are being designed to be more energy-efficient, and analytical methods can be optimized to require less time and energy, for instance, by avoiding lengthy heating or cooling steps. greenpharmacy.inforesearchgate.net

Quality by Design (QbD) for Green Methods: The QbD framework can be integrated with green chemistry principles to develop analytical methods that are simultaneously robust and environmentally friendly. nih.gov By systematically studying the influence of various method parameters, a design space can be established where the method is both effective for its analytical purpose and meets green criteria. nih.gov

Table 3: Principles of Green Analytical Chemistry in Impurity Analysis

| GAC Principle | Implementation Strategy | Benefit for this compound Analysis |

|---|---|---|

| Reduce Hazardous Solvents | Replacing acetonitrile/methanol with ethanol; using SFC with supercritical CO2. ijirt.orgnih.gov | Reduces environmental impact and improves operator safety. |

| Minimize Waste | Employing miniaturized HPLC/UPLC systems; reducing sample and reagent volumes. greenpharmacy.infoaustinpublishinggroup.com | Lowers disposal costs and environmental footprint. |

| Improve Energy Efficiency | Using modern, energy-efficient instrumentation; developing faster analytical methods. ijirt.orggreenpharmacy.info | Reduces operational costs and contributes to sustainability goals. |

| Enhance Safety | Eliminating toxic reagents and solvents from the analytical workflow. austinpublishinggroup.com | Creates a safer working environment for laboratory personnel. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Anastrozole EP Impurity I in API batches?

- Methodology : Use isocratic reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a mobile phase of acetonitrile:water (50:50 v/v) at 1.0 mL/min flow rate. Detection is performed at 220 nm. Sensitivity should ensure detection limits ≤0.05% (peak area), as per ICH Q7 guidelines .

- Validation : Include specificity testing against structurally similar impurities (e.g., Impurities II and III) and assess linearity (0.05–0.2% range), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. How can researchers distinguish this compound from other process-related impurities?

- Chromatographic Separation : Optimize retention time (RT) and relative retention time (RRT) using Pharmacopeial Forum Vol. 34(2) guidelines. For example, Impurity I elutes at RT 4.0 min under specified conditions, distinct from Impurity II (RT 2.0 min) and Impurity III (RT 4.3 min) .

- Mass Spectrometry : LC-MS/MS analysis reveals a molecular ion at m/z 294 (M+1) for Impurity I, differing from Anastrozole (m/z 293) due to a triazole-methyl substitution .

Q. What regulatory thresholds apply to this compound in API formulations?

- Acceptance Criteria : The total impurities must not exceed 0.5%, with individual unspecified impurities capped at 0.1% (Table 1, Pharmacopeial Forum Vol. 34(2)) . Impurity I is typically controlled at ≤0.2% based on batch-specific risk assessments .

Advanced Research Questions

Q. How can degradation pathways of this compound be modeled under stress conditions?

- Stress Testing : Expose Impurity I to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (60°C) conditions. Monitor degradation via HPLC and LC-MS/MS to identify secondary impurities. For example, acidic conditions may induce hydrolysis of the nitrile group, forming carboxylic acid derivatives .

- Stability Data : Use QCS stability protocols (e.g., pH-specific solutions) to track purity changes over 24 hours. Impurity I shows reduced stability at pH extremes, requiring neutral buffer systems for storage .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

- NMR Analysis : Assign <sup>1</sup>H and <sup>13</sup>C NMR signals to confirm the triazole-methyl substitution at the 5-position of the phenylene ring. Key peaks include δ 4.35 ppm (singlet, CH2-triazole) and δ 1.55 ppm (quartet, methylpropanenitrile groups) .

- GC-MS Cross-Validation : Compare fragmentation patterns with synthetic analogs to rule out positional isomerism (e.g., Impurity I vs. Anastrozole) .

Q. How do researchers reconcile conflicting impurity profiles across different API synthesis routes?

- Root-Cause Analysis : Trace impurities to specific synthetic steps. For example, Impurity I arises from incomplete methylation during the triazole coupling step, while Impurity III originates from brominated intermediates. Use DOE (Design of Experiments) to optimize reaction time and temperature .

- Data Contradiction Management : Apply multivariate statistics (e.g., PCA) to batch data to distinguish process-related variability from analytical artifacts .

Reference Standards and Compliance

Q. What documentation is required for EP Impurity I reference standards in method validation?

- Certificates of Analysis (COA) : Must include HPLC purity (≥98%), water content (KF ≤0.2%), and residual solvent data (e.g., ≤500 ppm acetonitrile) .

- Traceability : Ensure standards are cross-referenced to EP/USP monographs, with batch-specific NMR and MS spectra for structural confirmation .

Q. How can researchers validate impurity-specific detection limits in complex matrices?

- Spike-and-Recovery : Introduce Impurity I at 0.05%, 0.1%, and 0.2% into Anastrozole API and quantify recovery using standard addition curves. Acceptance criteria: RSD <5% and linearity R<sup>2</sup> >0.995 .

Ethical and Data Integrity Considerations

Q. What ethical standards apply to publishing impurity profiling data?

- Data Transparency : Disclose all analytical conditions (e.g., column lot numbers, mobile phase pH) to ensure reproducibility. Avoid selective reporting of "clean" batches without justification .

- Plagiarism Checks : Use tools like iThenticate to verify originality of spectral interpretations and method descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.